1-(2-エチルブチル)ピロリジン-3-アミン

説明

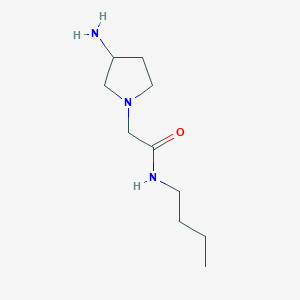

1-(2-Ethylbutyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol. It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-(2-Ethylbutyl)pyrrolidin-3-amine, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .Molecular Structure Analysis

The pyrrolidine ring in 1-(2-Ethylbutyl)pyrrolidin-3-amine is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can react with water to form substituted ammonium ions and hydroxide ions . The specific reactions that 1-(2-Ethylbutyl)pyrrolidin-3-amine undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis

Amines, like 1-(2-Ethylbutyl)pyrrolidin-3-amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The specific physical and chemical properties of 1-(2-Ethylbutyl)pyrrolidin-3-amine, such as its boiling point, solubility, and reactivity, are not provided in the search results.科学的研究の応用

創薬と開発

ピロリジン環は、多くの生物学的に活性な化合物の共通の特徴であり、ファーマコフォア空間を効率的に探索し、立体化学に寄与し、三次元的なカバレッジを高める能力があるためです 。「1-(2-エチルブチル)ピロリジン-3-アミン」は、特定の生物学的標的に対する潜在的な選択性を備えた新規薬剤候補の合成における重要な中間体として役立ちます。

抗菌剤

ピロリジン環を含む化合物は、さまざまな病原体に対して抗菌活性を示しています。 “1-(2-エチルブチル)ピロリジン-3-アミン”の構造的柔軟性と立体化学は、改善された効力と抵抗性の低減を備えた新しい抗菌剤の開発に利用できます .

抗がん剤

ピロリジン誘導体は、その抗がん特性について調査されています。ピロリジン環構造を修飾する能力により、癌細胞経路と相互作用できる化合物の作成が可能になります。 “1-(2-エチルブチル)ピロリジン-3-アミン”の研究は、標的とするがん治療法の開発につながる可能性があります .

抗炎症薬

ピロリジン誘導体の抗炎症活性により、炎症性疾患の治療のための候補となっています。 “1-(2-エチルブチル)ピロリジン-3-アミン”は、炎症性メディエーターとの相互作用を強化するように修飾することができ、関節炎などの疾患に対する新しい治療法につながる可能性があります .

神経疾患の治療

ピロリジン化合物は、神経疾患に対する治療効果と関連付けられています。 対象の化合物は、神経変性疾患に対する潜在的な効果、または神経伝達物質系のモジュレーターとしての可能性について検討できます .

エナンチオ選択的合成

ピロリジン環の立体異性体は、エナンチオ選択的合成にとって重要であり、これは特定の所望の効果を備えた薬物を作成するために不可欠です。 “1-(2-エチルブチル)ピロリジン-3-アミン”は、エナンチオマー的に純粋な化合物の合成に利用でき、医薬品の効力と安全性を高めます .

農業化学物質

ピロリジン誘導体は、農業部門でも使用されています。 “1-(2-エチルブチル)ピロリジン-3-アミン”の研究は、より環境に優しく、標的を絞った新しい農薬または成長調整剤の開発につながる可能性があります .

材料科学

ピロリジン誘導体のユニークな特性は、材料科学に応用できます。たとえば、新しいポリマーを作成したり、既存の材料の特性を向上させたりできます。 “1-(2-エチルブチル)ピロリジン-3-アミン”は、特殊な機能を備えた材料の前駆体になる可能性があります .

将来の方向性

The pyrrolidine ring, a key feature of 1-(2-Ethylbutyl)pyrrolidin-3-amine, is widely used by medicinal chemists to design new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new synthetic strategies .

作用機序

Target of Action

Pyrrolidines and amines are versatile scaffolds in medicinal chemistry and are found in many bioactive compounds . They can bind to a variety of targets, including receptors, enzymes, and ion channels, depending on their specific structures and functional groups .

Mode of Action

The mode of action of a specific pyrrolidine or amine would depend on its structure and the target it interacts with. Generally, these compounds can act as agonists or antagonists of their targets, modulating their activity .

Biochemical Pathways

Pyrrolidines and amines can be involved in a variety of biochemical pathways. For example, they can modulate signal transduction pathways, metabolic pathways, or ion channel activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidines and amines can vary widely. Factors such as the compound’s size, polarity, and functional groups can influence its bioavailability, distribution in the body, metabolism, and excretion .

Result of Action

The molecular and cellular effects of a pyrrolidine or amine depend on its specific targets and mode of action. These effects can range from changes in cell signaling and function to effects on whole-body physiology .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidines and amines .

生化学分析

Biochemical Properties

1-(2-Ethylbutyl)pyrrolidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 1-(2-Ethylbutyl)pyrrolidin-3-amine and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further participate in various biochemical pathways . Additionally, 1-(2-Ethylbutyl)pyrrolidin-3-amine has been shown to bind to specific protein receptors, influencing their activity and modulating downstream signaling pathways .

Cellular Effects

1-(2-Ethylbutyl)pyrrolidin-3-amine exerts various effects on different types of cells and cellular processes. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(2-Ethylbutyl)pyrrolidin-3-amine can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Ethylbutyl)pyrrolidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific protein receptors, altering their conformation and activity. For example, 1-(2-Ethylbutyl)pyrrolidin-3-amine has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Ethylbutyl)pyrrolidin-3-amine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 1-(2-Ethylbutyl)pyrrolidin-3-amine can lead to cumulative effects on cellular function, such as alterations in cell signaling pathways and gene expression . These long-term effects may result in changes in cellular behavior and overall cellular health .

Dosage Effects in Animal Models

The effects of 1-(2-Ethylbutyl)pyrrolidin-3-amine vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes . For instance, studies have shown that high doses of 1-(2-Ethylbutyl)pyrrolidin-3-amine can cause toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

1-(2-Ethylbutyl)pyrrolidin-3-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 1-(2-Ethylbutyl)pyrrolidin-3-amine, leading to the formation of reactive metabolites that can participate in further biochemical reactions . The compound may also interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 1-(2-Ethylbutyl)pyrrolidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of 1-(2-Ethylbutyl)pyrrolidin-3-amine can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

1-(2-Ethylbutyl)pyrrolidin-3-amine is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of 1-(2-Ethylbutyl)pyrrolidin-3-amine can be affected by its localization, as it may interact with different biomolecules in distinct cellular compartments .

特性

IUPAC Name |

1-(2-ethylbutyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-9(4-2)7-12-6-5-10(11)8-12/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDWFTWCOZFAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)

![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)

![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)

![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)

![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)